Molybdenum diselenide

Catalog No.
S535977
CAS No.
12058-18-3
M.F
MoSe2
M. Wt
253.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum diselenide

CAS Number

12058-18-3

Product Name

Molybdenum diselenide

IUPAC Name

bis(selanylidene)molybdenum

Molecular Formula

MoSe2

Molecular Weight

253.9 g/mol

InChI

InChI=1S/Mo.2Se

InChI Key

XYMUGAKJVSTXHE-UHFFFAOYSA-N

SMILES

[Se]=[Mo]=[Se]

Solubility

Soluble in DMSO

Synonyms

Molybdenum selenide

Canonical SMILES

[Se-2].[Se-2].[Mo+4]

Description

The exact mass of the compound Molybdenum diselenide is 257.7385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378344. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Energy Storage

  • Lithium-ion and sodium-ion batteries: MoSe2's layered structure and the properties of selenium atoms show promise for Li-ion and Na-ion battery applications []. Research is ongoing to optimize MoSe2's performance as an electrode material for these batteries.

Catalysis

  • Hydrogen evolution reaction (HER): MoSe2 demonstrates excellent electrocatalytic activity for HER, which is a crucial reaction for generating clean hydrogen fuel []. Scientists are actively investigating methods to further enhance MoSe2's catalytic activity and stability for HER.

Optoelectronics

  • Solar cells and photodetectors: MoSe2's light-absorbing properties make it a potential candidate for next-generation solar cells and photodetectors []. Research is focused on improving the efficiency of MoSe2-based devices for capturing and converting light energy.

Molybdenum diselenide is an inorganic compound with the chemical formula MoSe₂. It belongs to the category of transition metal dichalcogenides, which are characterized by their layered structures and significant electronic properties. Molybdenum diselenide exhibits a hexagonal crystalline structure, similar to that of molybdenum disulfide, but with distinct properties due to the larger atomic size and better conductivity of selenium compared to sulfur. This compound is primarily noted for its high electrical conductivity and direct bandgap, making it suitable for various electronic applications .

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  • Interaction with Halogens: Molybdenum can react with halogens like fluorine and chlorine to form various molybdenum halides, which can further influence the properties of molybdenum diselenide during synthesis and application

    Molybdenum diselenide can be synthesized through several methods:

    • Chemical Vapor Transport: This method involves the reaction of molybdenum and selenium in a sealed environment at high temperatures (600–700 °C). The process requires careful control to avoid explosive reactions due to the exothermic nature of the reaction .
    • Mechanical Exfoliation: This technique allows for the production of single-layer or few-layer molybdenum diselenide by mechanically peeling layers from bulk crystals using adhesive tape.
    • Chemical Vapor Deposition: This method enables the growth of high-quality thin films of molybdenum diselenide on various substrates, facilitating its use in electronic devices .

  • Molybdenum diselenide has a wide range of applications due to its unique properties:

    • Electrocatalysts: It is extensively used in hydrogen evolution reactions as an alternative to platinum-based catalysts due to its efficiency and cost-effectiveness .
    • Transistors and Photodetectors: The direct bandgap nature allows for its use in transistors and photodetectors, enhancing performance in electronic devices .
    • Energy Storage: Molybdenum diselenide is explored for use in batteries and supercapacitors, benefiting from its layered structure that enables ion intercalation .

    Research into the interactions of molybdenum diselenide with other materials has shown promising results, particularly in enhancing catalytic performance. Studies have focused on:

    • Composite Materials: Integrating molybdenum diselenide with carbon-based materials or other transition metal compounds has been shown to improve electrocatalytic activity for hydrogen evolution reactions.
    • Morphological Effects: The morphology of molybdenum diselenide—such as nanoparticle size and layer thickness—affects its catalytic properties significantly, suggesting that structural engineering could optimize performance in various applications .

    Molybdenum diselenide shares similarities with other transition metal dichalcogenides. Here are some comparable compounds:

    CompoundChemical FormulaKey Characteristics
    Molybdenum DisulfideMoS₂Indirect bandgap; lower conductivity than MoSe₂
    Tungsten DiselenideWSe₂Higher thermal stability; similar layered structure
    Tungsten DisulfideWS₂Indirect bandgap; used in optoelectronic devices
    Rhenium DiselenideReSe₂High stability; potential in catalysis

    Uniqueness of Molybdenum Diselenide

    Molybdenum diselenide stands out due to its higher electrical conductivity compared to molybdenum disulfide and its direct bandgap characteristics that make it particularly suitable for applications in optoelectronics and energy conversion technologies. Its ability to form stable monolayers further enhances its appeal for research and application in two-dimensional materials technology .

    Chemical Vapor Deposition (CVD) Strategies

    Ampoule-Loaded High-Pressure Chemical Vapor Deposition

    Early work with sealed quartz ampoules showed that elevating the internal static pressure (>800 torr) accelerates precursor sublimation and promotes rapid gas–solid reactions between molybdenum trioxide and elemental selenium [1] [2]. Under an 850 °C temperature plateau, vertically aligned molybdenum diselenide nanosheets nucleate on silicon dioxide, forming grain mosaics that reach one-hundred-micrometre lateral dimensions within sixty minutes [1]. Raman and X-ray diffraction analyses confirm complete conversion of molybdenum oxides to the hexagonal 2H polymorph after thirty minutes, while transmission electron microscopy reveals low-defect lattices and continuous stacking along the c-axis [1].

    Growth parameterValuePerformance metricValue
    Sealed-ampoule pressure≥ 800 torr [1]Crystalline grain size≈ 100 µm [1]
    Reaction temperature850 °C [1]Mass yield≈ 15 mg h⁻¹ [1]
    Growth duration60 min [1]Preferred orientationVertical nanosheets [1]

    High static pressure also raises the local supersaturation of molybdenum sub-oxide vapours, shortening the critical nucleus radius and increasing the areal nucleus density predicted by classical nucleation theory [2]. Consequently, the ampoule configuration delivers an order-of-magnitude higher production rate than conventional atmospheric-pressure furnaces [1].

    Large-Area Epitaxial Growth Mechanisms

    Sub-monolayer deposition rates combined with lattice-matched substrates enable wafer-scale epitaxy. Molecular beam epitaxy on gallium arsenide (111) surfaces yields single-layer films displaying one-to-one crystallographic alignment as verified by low-energy electron diffraction; interfacial electronic stabilisation limits rotational disorder [3]. Halide vapour-phase epitaxy further extends the lateral scale: chlorine-mediated transport of molybdenum produces centimetre-scale, unidirectionally aligned domains that coalesce into continuous single-crystal sheets on two-inch c-plane sapphire wafers [4]. Ultraviolet photoelectron spectroscopy indicates atomically sharp band edges, while optical mapping shows photoluminescence uniformity within ±3% across the entire wafer [4].

    Epitaxial routeSubstrateDomain alignmentLateral coverageReported carrier mobility
    Molecular beam epitaxy [3]Gallium arsenide (111)Six-fold rotational alignment≥ 300 µm islandsNot disclosed
    Halide vapour-phase epitaxy [4]c-plane sapphireUnidirectional single crystal2-inch waferNot disclosed
    Ambient-pressure chemical vapour deposition [5]Bilayer graphene/SiCTriangular single crystalsMillimetre scale50 cm² V⁻¹ s⁻¹ [5]

    Both epitaxial schemes rely on precise chalcogen flux control. Excess selenium shifts growth thermodynamics toward multilayer formation, whereas selenium-deficient regimes favour point-defect generation that scatters carriers [3] [4].

    Liquid-Phase Exfoliation Methods

    Solvent-Assisted Delamination Processes

    Bath-sonication in surface-energy-matched solvents cleaves bulk molybdenum diselenide along van-der-Waals planes, producing colloidal few-layer dispersions. Systematic solvent screening showed that high-dipole, high-surface-tension media such as N-Methyl-2-pyrrolidone and Dimethyl sulfoxide deliver the thinnest flakes after sixty minutes due to strong solvation of polarisable selenium-terminated edges [6].

    SolventSurface tension (mN m⁻¹) [6]Average layer number after 60 min [6]Stable concentration (mg mL⁻¹) [6]
    Deionised water72.0015≤ 0.05
    Ethanol22.1014≤ 0.05
    N-Methyl-2-pyrrolidone40.7950.5–1.0
    Dimethylformamide37.1040.3–0.8
    Dimethyl sulfoxide43.5430.5–1.2

    The optical band gap blue-shifts progressively from 1.50 eV in bulk crystals to about 1.78 eV for three-layer dispersions, tracking quantum-confinement trends extracted from ultraviolet–visible extinction spectra [6]. Fourier-transform infrared spectroscopy confirms retention of Mo–Se vibrational modes, indicating minimal oxidative degradation during sonication [6].

    Stabilisation of Monolayer Dispersions

    Long-term stability arises from either solvent–flake coulombic repulsion or surfactant steric hindrance. In the presence of ionic surfactants, excessive micelle coverage (>20 millimolar cetyltrimethylammonium bromide) blocks electroactive edge sites and suppresses heterogeneous electron-transfer rates by an order of magnitude [7]. Optimal concentrations below the critical micelle point balance dispersion stability (>30 days without sedimentation) with preserved catalytic activity toward the hydrogen evolution reaction [7]. Zeta-potential measurements reveal that strongly adsorbing anionic surfactants (sodium cholate) confer −45 mV interparticle potentials, preventing re-aggregation over at least one month [7].

    Doping and Alloying Approaches

    Transition Metal Dopant Integration

    Density functional theory screens predict that electron-rich dopants such as manganese, iron, cobalt and nickel lower the free energy of hydrogen adsorption on basal-plane selenium vacancies, transforming inert terraces into catalytically competent sites [8] [9]. Nickel substitution reduces the hydrogen adsorption free energy to approximately −0.09 eV, a value close to the thermoneutral optimum required for efficient hydrogen evolution reaction catalysis [8]. Experimentally, isoelectronic tungsten substitution (molybdenum₀.₈₂ tungsten₀.₁₈ diselenide) halves the intrinsic selenium-vacancy density yet preserves room-temperature thermal conductivity, demonstrating that phonon scattering by tungsten and vacancy annihilation counterbalance one another [10].

    Non-Metal Heteroatom Substitution

    Light-element heteroatoms modulate carrier polarity and create new active centres. Boron incorporation at selenium lattice sites decreases the hydrogen adsorption free energy on adjacent selenium edges to −0.15 eV and multiplies turnover frequency by a factor of five compared with undoped material [11]. Nitrogen plasma treatment introduces substitutional nitrogen–molybdenum bonds and dual selenium vacancies, shifting the Fermi level toward the valence band and realising stable p-type conduction in epitaxial monolayers [12]. Photoelectron spectroscopy reveals a concomitant 0.3 eV valence-band‐maximum shift, confirming acceptor doping efficiency [12].

    Dopant speciesIncorporation routeKey electronic or catalytic outcomeQuantitative change
    Nickel (substitution) [8]Salt-assisted chemical vapor transportBasal-plane activation for hydrogen evolutionΔG_H ≈ −0.09 eV
    Tungsten (isoelectronic) [10]Chemical vapor deposition alloyingSelenium-vacancy density ↓ 50%Thermal conductivity undiminished 25–300 K
    Boron (substitution) [11]High-temperature vapour dopingEdge-site turnover frequency ↑ 5 ×Overpotential ↓ 60 mV
    Nitrogen (plasma) [12]Remote plasma exposureFermi level down-shift 0.3 eVStable p-type conduction

    Collectively, these studies establish dopant selection rules: transition-metal dopants tune catalytic thermodynamics, while non-metal dopants tailor carrier type and optimise surface chemistry without introducing heavy-atom phonon scattering.

    Bandgap Engineering in Two-Dimensional Molybdenum Diselenide

    Two-dimensional molybdenum diselenide exhibits remarkable electronic properties that can be precisely controlled through various engineering approaches. The electronic structure of molybdenum diselenide is fundamentally governed by the quantum confinement effects that emerge when the material is reduced to atomic-scale thicknesses, leading to dramatic modifications in its bandgap characteristics and charge transport properties [1] [2].

    Thickness-Dependent Indirect-to-Direct Gap Transition

    The most profound electronic structure transformation in molybdenum diselenide occurs through the thickness-dependent evolution from an indirect bandgap semiconductor in the bulk form to a direct bandgap semiconductor in the monolayer limit. This transition represents one of the most significant developments in two-dimensional materials physics, as it enables unprecedented control over the material's optoelectronic properties [1] [2] [3].

    In the bulk form, molybdenum diselenide exhibits an indirect bandgap of approximately 1.1 to 1.41 electron volts, with the valence band maximum located at the Γ point and the conduction band minimum positioned at the T point in the Brillouin zone [1] [3] [4]. This indirect nature severely limits the material's efficiency for optoelectronic applications, as radiative recombination processes are significantly suppressed due to the momentum mismatch between electrons and holes [3].

    The transformation mechanism underlying this transition can be understood through tight-binding calculations that reveal the critical role of interlayer hopping interactions. As the number of layers decreases, the electronic structure undergoes systematic modifications driven solely by changes in interlayer coupling, while onsite energies remain largely unaffected [1]. These interlayer interactions primarily influence the relative positions of band extrema, particularly affecting the T point conduction band minimum more significantly than the K point minimum [1].

    The quantitative evolution of the bandgap energy with thickness follows a predictable pattern. For multilayer samples with more than five layers, the bandgap remains in the range of 1.3 to 1.4 electron volts and maintains its indirect character [1] [2]. As the thickness is reduced to trilayer and bilayer configurations, the bandgap increases progressively to approximately 1.4 to 1.5 electron volts and 1.5 to 1.6 electron volts, respectively, while still retaining the indirect nature [1] [2].

    The critical transition occurs at the monolayer limit, where molybdenum diselenide transforms into a direct bandgap semiconductor with both the valence band maximum and conduction band minimum located at the K point [1] [2]. The direct bandgap energy in monolayer molybdenum diselenide ranges from 1.50 to 1.66 electron volts, representing a substantial increase from the bulk value [1] [2] [4]. This direct transition is accompanied by the emergence of strong photoluminescence, confirming the enhanced radiative efficiency [2].

    Temperature effects also play a significant role in modulating the indirect-to-direct transition. Experimental studies have demonstrated that in few-layer molybdenum diselenide samples where the indirect and direct bandgaps are nearly degenerate, thermal activation can effectively promote the transition toward the direct gap regime by reducing interlayer coupling [4]. This thermal tunability provides an additional degree of freedom for controlling the electronic properties.

    The thickness-dependent evolution has been confirmed through multiple experimental techniques, including angle-resolved photoemission spectroscopy, photoluminescence spectroscopy, and differential reflectance measurements [2] [5] [6]. These studies consistently demonstrate the systematic shift of band extrema positions and the corresponding changes in optical properties as the layer number is varied.

    Strain-Modulated Electronic Properties

    Mechanical strain represents a powerful tool for continuously tuning the electronic structure of two-dimensional molybdenum diselenide, offering unprecedented control over its bandgap and transport properties. The response of molybdenum diselenide to applied strain is fundamentally different from bulk semiconductors due to its reduced dimensionality and the resulting enhanced sensitivity to mechanical perturbations [7] [8] [9].

    Biaxial tensile strain induces systematic reductions in the bandgap energy of molybdenum diselenide, with reported tuning rates ranging from 43 to 73 millielectron volts per percent strain [8] [10]. This significant strain sensitivity arises from the modification of orbital overlaps between molybdenum 4d states and selenium 4p states, which directly affects the energy positions of the valence and conduction band edges [11] [12]. The strain-induced changes are particularly pronounced for the direct bandgap transitions, while indirect transitions show comparatively weaker sensitivity [11].

    Computational studies using density functional theory have revealed that the strain response originates from the redistribution of electronic charge density and the modification of interatomic bonding configurations [7] [12]. Under tensile strain, the increased lattice parameters lead to reduced orbital overlap, resulting in narrower electronic bands and decreased bandgap energies [12]. Conversely, compressive strain enhances orbital overlap, leading to broader bands and increased bandgap values [13].

    The critical strain threshold for inducing direct-to-indirect bandgap transitions has been experimentally determined to be approximately 1 to 2 percent for biaxial tensile strain [9] [14]. This transition is characterized by a dramatic reduction in photoluminescence intensity, indicating the crossover from efficient direct radiative recombination to inefficient indirect processes [9] [14]. The transition occurs due to the differential strain response of various band extrema, with the relative energy positions of the K point and other high-symmetry points being modified under mechanical deformation [8].

    Uniaxial strain effects exhibit directional dependence related to the crystallographic orientation of molybdenum diselenide. Strain applied along the armchair direction typically produces different electronic responses compared to strain along the zigzag direction, reflecting the underlying hexagonal symmetry of the crystal structure [15]. The mechanical properties of molybdenum diselenide, characterized by Young's modulus values of approximately 100.9 gigapascals along the armchair direction and 99.5 gigapascals along the zigzag direction, enable significant strain tunability before mechanical failure [15].

    Advanced experimental techniques employing flexible substrates have enabled systematic studies of strain effects on electronic transport [11] [14]. These studies demonstrate that the field-effect mobility can be modulated through strain engineering, with optimal performance typically achieved under mild tensile strain conditions that maintain the direct bandgap character while reducing effective masses [11].

    The strain-dependent electronic structure modifications have been successfully incorporated into device applications, including strain-tunable transistors and flexible electronics [7] [13]. These developments highlight the practical significance of strain engineering for controlling the performance of molybdenum diselenide-based devices across a wide range of operating conditions.

    Carrier Mobility Characteristics

    The charge transport properties of two-dimensional molybdenum diselenide are fundamentally determined by the mobility of electrons and holes, which represents a critical figure of merit for electronic device applications. Understanding the factors that govern carrier mobility requires comprehensive analysis of the various scattering mechanisms, substrate interactions, and environmental conditions that influence charge transport in atomically thin semiconductors [16] [17] [18].

    Temperature-Dependent Transport Behavior

    The temperature dependence of carrier mobility in molybdenum diselenide provides crucial insights into the dominant scattering mechanisms governing charge transport. Experimental investigations across wide temperature ranges reveal complex behavior that reflects the interplay between multiple scattering processes, each with distinct temperature dependencies and activation energy ranges [16] [17] [18].

    At room temperature, molybdenum diselenide typically exhibits field-effect mobilities ranging from 50 to 160 square centimeters per volt-second, depending on the substrate and device fabrication conditions [16] [18]. These values represent significant improvements over early transition metal dichalcogenide devices and approach the theoretical predictions for intrinsic mobility in two-dimensional materials [16] [17].

    The temperature evolution of mobility follows power-law behavior characterized by the relationship μ ∝ T^(-γ), where the exponent γ provides information about the dominant scattering mechanisms [16] [17]. In high-quality molybdenum diselenide devices on appropriate substrates, γ values ranging from 1.2 to 2.4 have been observed, indicating the prevalence of phonon-limited transport in different temperature regimes [16] [19].

    Low-temperature transport measurements reveal dramatic mobility enhancements, with values exceeding 500 square centimeters per volt-second achievable at temperatures below 100 Kelvin [16] [17]. In exceptional cases, suspended molybdenum diselenide devices have demonstrated mobilities exceeding 1000 square centimeters per volt-second at cryogenic temperatures, approaching the intrinsic limits predicted by theoretical calculations [20] [19].

    The transition between different transport regimes occurs at characteristic temperatures that depend on the relative strengths of various scattering mechanisms. At high temperatures above 200 Kelvin, optical phonon scattering typically dominates, leading to strong temperature dependence with γ values approaching 2.4 [16] [21]. In the intermediate temperature range between 100 and 200 Kelvin, surface polar optical phonon scattering becomes significant, particularly for devices fabricated on polar substrates such as silicon dioxide [16] [22].

    Below 100 Kelvin, acoustic phonon scattering and charged impurity scattering compete for dominance, with the relative importance depending on the device quality and interfacial characteristics [16] [19]. In high-quality devices with minimal charged impurity densities, acoustic phonon scattering governs the temperature dependence, while devices with significant interfacial disorder exhibit temperature-independent behavior characteristic of Coulomb scattering [23] [24].

    Metal-insulator transitions have been observed in gated molybdenum diselenide devices at low temperatures, typically occurring at sheet conductivities on the order of e²/h [17] [19]. These transitions reflect the crossover from metallic behavior at high carrier densities to insulating behavior dominated by localization effects at low densities [17].

    The substrate environment plays a crucial role in determining the temperature-dependent transport characteristics. Devices fabricated on parylene-C substrates demonstrate superior temperature-independent behavior compared to those on silicon dioxide, attributed to the absence of surface polar optical phonon modes in the polymer substrate [16]. Similarly, hexagonal boron nitride encapsulation significantly improves the temperature stability of transport properties by eliminating interfacial trap states and reducing environmental scattering [23] [19].

    Interface Scattering Mechanisms

    The interface between molybdenum diselenide and its surrounding environment represents the primary source of extrinsic scattering that limits charge transport performance. Understanding and controlling these interfacial scattering mechanisms is essential for realizing the intrinsic electronic properties of two-dimensional molybdenum diselenide [25] [23] [22].

    Charged impurity scattering constitutes one of the most significant mobility-limiting factors in molybdenum diselenide devices. These charged centers can originate from various sources, including adsorbates on the material surface, ionized dopants in the substrate, and defects at the interface between molybdenum diselenide and dielectric materials [23] [24] [26]. The Coulomb potential created by these charged impurities extends over large distances in two-dimensional systems due to reduced screening, making this scattering mechanism particularly detrimental [23].

    The effectiveness of charged impurity scattering depends critically on the dielectric environment surrounding the molybdenum diselenide channel. High-κ dielectric materials provide enhanced screening of Coulomb potentials, leading to reduced scattering rates and improved mobility [23] [22]. Conversely, low-κ environments such as vacuum or air result in minimal screening and correspondingly severe mobility degradation [27] [23].

    Remote scattering from charged impurities located away from the immediate channel interface has been demonstrated as an effective strategy for reducing scattering while maintaining doping benefits [26]. By inserting thin hexagonal boron nitride layers between molybdenum diselenide and dopant molecules, the spatial separation reduces the scattering potential while preserving charge transfer capabilities [28] [26]. This approach has achieved mobility improvements of factors of 2 to 3 compared to direct doping methods [26].

    Surface polar optical phonon scattering represents another critical interfacial mechanism that becomes dominant at intermediate temperatures. Polar substrates such as silicon dioxide support surface phonon modes with energies around 60 millielectron volts, which can be thermally activated at room temperature and interact strongly with charge carriers in the molybdenum diselenide channel [16] [22]. The strength of this interaction depends on the energy of the surface phonon mode, with higher-energy modes providing reduced scattering [22].

    Systematic studies comparing devices on different substrates have quantified the impact of surface polar optical phonon scattering. Molybdenum diselenide devices on silicon dioxide typically exhibit stronger temperature dependence compared to those on non-polar substrates such as parylene-C, with the difference attributed primarily to surface phonon interactions [16]. The development of interfacial layers with high surface phonon energies, such as aluminum nitride with 81.4 millielectron volt phonons, has demonstrated significant mobility improvements through suppression of surface optical phonon scattering [22].

    Interface roughness scattering becomes increasingly important as device dimensions are scaled down and operating voltages are increased. The atomic-scale roughness at interfaces can scatter charge carriers through modification of the local potential landscape [23] [29]. This mechanism typically exhibits weak temperature dependence and becomes more significant in devices with high interfacial roughness or large electric fields [23].

    Trap states located at the interface between molybdenum diselenide and dielectric materials contribute to both static and dynamic scattering processes. These states can capture and release charge carriers, leading to conductivity fluctuations and reduced mobility [23] [24]. The density and energy distribution of trap states depend critically on the interface preparation and passivation procedures [23] [19].

    Advanced fabrication techniques employing van der Waals assembly methods have demonstrated remarkable reductions in interfacial scattering. Devices with hexagonal boron nitride encapsulation achieve interface trap densities below 10^11 per square centimeter per electron volt, compared to 10^13 per square centimeter per electron volt for conventional silicon dioxide interfaces [19]. These improvements translate directly into enhanced mobility and reduced device-to-device variability [19].

    The quantitative analysis of interface scattering mechanisms requires careful separation of various contributions through temperature-dependent measurements and modeling [25] [23]. Modified scattering models that account for spatial separation of scattering centers, dielectric screening effects, and energy-dependent scattering cross-sections have been developed to provide predictive capabilities for device optimization [28] [26].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Exact Mass

    257.7385

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    GHS Hazard Statements

    Aggregated GHS information provided by 212 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301+H331 (17.92%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
    acute toxicity, inhalation];
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic

    Acute Toxic;Health Hazard;Environmental Hazard

    Other CAS

    12058-18-3

    Wikipedia

    Molybdenum(IV) selenide

    General Manufacturing Information

    Molybdenum selenide (MoSe2): ACTIVE

    Dates

    Last modified: 08-15-2023

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